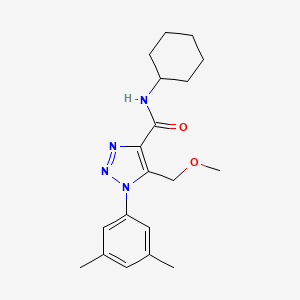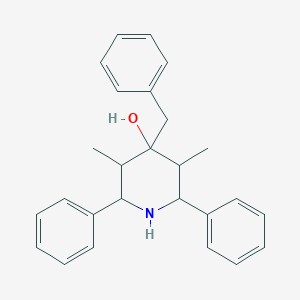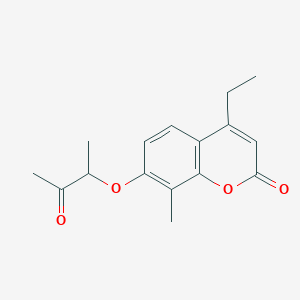
N-benzyl-3-(5-methyl-2-furyl)-N-(2-phenylethyl)-1-butanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3-(5-methyl-2-furyl)-N-(2-phenylethyl)-1-butanamine, also known as BMF, is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. BMF belongs to the class of phenethylamines and is structurally similar to other psychoactive compounds such as amphetamines and MDMA.
Wirkmechanismus
N-benzyl-3-(5-methyl-2-furyl)-N-(2-phenylethyl)-1-butanamine is believed to act as a monoamine releaser, which means that it increases the release of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This mechanism of action is similar to other psychoactive compounds such as amphetamines and MDMA.
Biochemical and Physiological Effects:
This compound has been shown to have both stimulant and entactogenic effects, which means that it can increase energy and mood while also inducing feelings of empathy and emotional openness. However, the specific biochemical and physiological effects of this compound are not well understood, and further research is needed to fully understand its pharmacological properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of studying N-benzyl-3-(5-methyl-2-furyl)-N-(2-phenylethyl)-1-butanamine in the lab is that it may provide insights into the pharmacological properties of other psychoactive compounds such as amphetamines and MDMA. However, due to the potential legal and ethical issues associated with the synthesis and use of psychoactive compounds, the use of this compound in scientific research is strictly regulated.
Zukünftige Richtungen
There are several potential future directions for research on N-benzyl-3-(5-methyl-2-furyl)-N-(2-phenylethyl)-1-butanamine, including:
1. Further studies on the pharmacological properties of this compound, including its effects on the central nervous system and its potential therapeutic applications.
2. Studies on the potential toxicity of this compound and its long-term effects on the brain and body.
3. The development of new synthesis methods for this compound that are more efficient and environmentally friendly.
4. Studies on the potential use of this compound as a research tool for understanding the neurobiology of addiction and other psychiatric disorders.
5. The development of new psychoactive compounds that are structurally similar to this compound but have improved pharmacological properties and reduced potential for abuse.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. While the specific biochemical and physiological effects of this compound are not well understood, further research is needed to fully understand its pharmacological properties and potential therapeutic applications. However, due to the potential legal and ethical issues associated with the synthesis and use of psychoactive compounds, the use of this compound in scientific research is strictly regulated.
Synthesemethoden
There are various methods for synthesizing N-benzyl-3-(5-methyl-2-furyl)-N-(2-phenylethyl)-1-butanamine, including the reduction of 3-(5-methyl-2-furyl)-2-nitropropene with sodium borohydride and benzyl chloride, or the reaction of 3-(5-methyl-2-furyl)-2-nitropropene with benzylamine and phenylethylamine in the presence of a reducing agent. However, due to the potential legal and ethical issues associated with the synthesis of psychoactive compounds, the use of this compound in scientific research is strictly regulated.
Wissenschaftliche Forschungsanwendungen
N-benzyl-3-(5-methyl-2-furyl)-N-(2-phenylethyl)-1-butanamine has been studied for its potential pharmacological properties, including its effects on the central nervous system. It has been shown to have a high affinity for the serotonin transporter and the dopamine transporter, which suggests that it may have similar effects to other psychoactive compounds such as amphetamines and MDMA. However, further research is needed to fully understand the pharmacological properties of this compound.
Eigenschaften
IUPAC Name |
N-benzyl-3-(5-methylfuran-2-yl)-N-(2-phenylethyl)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO/c1-20(24-14-13-21(2)26-24)15-17-25(19-23-11-7-4-8-12-23)18-16-22-9-5-3-6-10-22/h3-14,20H,15-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHHKWSJFNWJKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)CCN(CCC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3-furylmethyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5000144.png)

![2-({5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-2-methyl-1-propanol](/img/structure/B5000167.png)
![1-(4-fluorophenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5000182.png)

![2-[(2-fluorobenzoyl)amino]-6-methyl-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5000194.png)
![(4-(3-methoxybenzyl)-1-{[(E)-2-phenylvinyl]sulfonyl}-4-piperidinyl)methanol](/img/structure/B5000199.png)
![N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5000202.png)
![2-ethoxy-4-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B5000209.png)

![3-(benzyloxy)-N-{[(2,4,6-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5000217.png)

